molecular formula C17H16FNO3 B6410362 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid CAS No. 1261899-04-0

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid

Cat. No.: B6410362
CAS No.: 1261899-04-0
M. Wt: 301.31 g/mol
InChI Key: WTKQMCHTLQXRTN-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethylcarbamoyl group, a fluorophenyl group, and a methyl group attached to the benzoic acid core

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-19-16(20)13-7-5-11(9-15(13)18)12-6-4-10(2)8-14(12)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQMCHTLQXRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691905
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-04-0
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . The reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a base and a palladium catalyst.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through nucleophilic aromatic substitution reactions, where it interacts with nucleophiles to form substitution products . The specific pathways and molecular targets involved depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid can be compared with other similar compounds, such as:

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